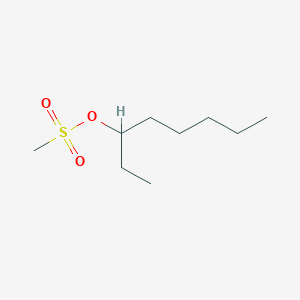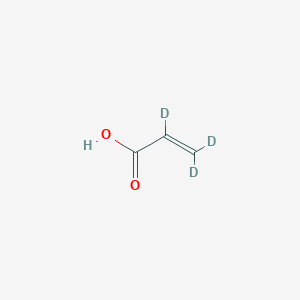
Acrylic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with the molecular formula C3HD3O2 and a molecular weight of 75.08 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acrylic Acid-d3 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions
Acrylic Acid-d3 undergoes various chemical reactions characteristic of unsaturated carboxylic acids. These include:
Addition Reactions: The double bond in this compound can participate in addition reactions with hydrogen, halogens, and other nucleophiles.
Polymerization: This compound readily undergoes polymerization to form polyacrylic acid or copolymers with other monomers.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) and a palladium catalyst.
Halogenation: Using halogens like chlorine (Cl2) or bromine (Br2).
Polymerization: Initiated by heat, light, or peroxides.
Esterification: Using alcohols and acid catalysts.
Major Products Formed
Polyacrylic Acid: Formed through polymerization.
Acrylic Esters: Formed through esterification with various alcohols.
Aplicaciones Científicas De Investigación
Acrylic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies and tracing biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies.
Industry: Used in the production of specialty polymers and materials .
Mecanismo De Acción
The mechanism of action of Acrylic Acid-d3 involves its participation in chemical reactions as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing researchers to trace the compound through various reactions and pathways. This helps in understanding reaction mechanisms, studying metabolic processes, and developing new materials .
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid: The non-deuterated form with similar chemical properties but without the isotope labeling.
Methacrylic Acid: Another unsaturated carboxylic acid with a methyl group on the alpha carbon.
Crotonic Acid: An unsaturated carboxylic acid with a trans double bond.
Uniqueness
Acrylic Acid-d3 is unique due to its deuterium labeling, which makes it valuable for research applications that require tracing and studying reaction mechanisms. The presence of deuterium atoms provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analysis and identification of reaction intermediates and products .
Propiedades
Fórmula molecular |
C3H4O2 |
|---|---|
Peso molecular |
75.08 g/mol |
Nombre IUPAC |
2,3,3-trideuterioprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D |
Clave InChI |
NIXOWILDQLNWCW-FUDHJZNOSA-N |
SMILES isomérico |
[2H]C(=C([2H])C(=O)O)[2H] |
SMILES canónico |
C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



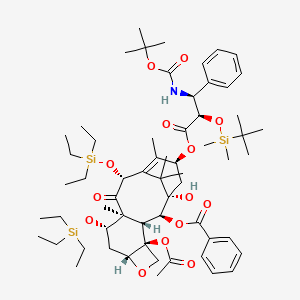
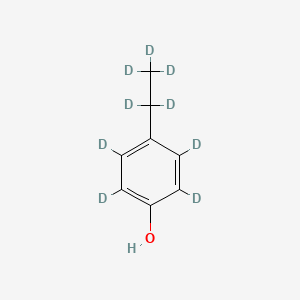


![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
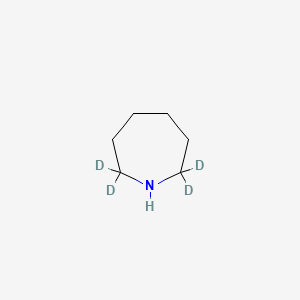
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)

